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sodium;2-amino-5-hydroxy-5-oxopentanoate

Umami taste threshold Sensory detection limit Flavor enhancer potency

Sodium 2-amino-5-hydroxy-5-oxopentanoate, universally known as monosodium glutamate (MSG; E621), is the sodium salt of L-glutamic acid (C₅H₈NNaO₄, MW 169.11 g/mol anhydrous), produced industrially via fermentation of carbohydrate feedstocks using Corynebacterium glutamicum. It is the prototypical umami taste compound, eliciting a savory, meaty flavor sensation at detection thresholds of 0.012% (w/v) in aqueous solution.

Molecular Formula C5H8NNaO4
Molecular Weight 169.11 g/mol
Cat. No. B8056721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;2-amino-5-hydroxy-5-oxopentanoate
Molecular FormulaC5H8NNaO4
Molecular Weight169.11 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)[O-])N.[Na+]
InChIInChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1
InChIKeyLPUQAYUQRXPFSQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Amino-5-Hydroxy-5-Oxopentanoate (MSG): Technical Baseline for Procurement and Formulation Scientists


Sodium 2-amino-5-hydroxy-5-oxopentanoate, universally known as monosodium glutamate (MSG; E621), is the sodium salt of L-glutamic acid (C₅H₈NNaO₄, MW 169.11 g/mol anhydrous), produced industrially via fermentation of carbohydrate feedstocks using Corynebacterium glutamicum [1]. It is the prototypical umami taste compound, eliciting a savory, meaty flavor sensation at detection thresholds of 0.012% (w/v) in aqueous solution [2]. With an annual global production exceeding 3 million metric tons valued at over $4.5 billion, MSG is the most widely deployed flavor enhancer in commercial food manufacturing, seasoning blends, and culinary applications worldwide [3]. Distinguished from all other glutamate salts by its unique combination of high aqueous solubility (71.7% at 20°C), absence of metallic or bitter off-tastes, excellent crystallization characteristics, and the lowest per-kilogram cost among commercially relevant umami compounds, MSG serves as the foundational amino acid-based flavor enhancer against which all alternatives are benchmarked [4].

Umami Base Prototypical umami compound for flavor system design
Sodium Reduction Enables lower-sodium formulations with maintained palatability
Thermal Processing Robust stability under retort and canning conditions
Synergy Platform Cost-effective base for ribonucleotide umami amplification

Why Generic Substitution Fails: Structural and Functional Differentiation of Sodium 2-Amino-5-Hydroxy-5-Oxopentanoate from In-Class Alternatives


Umami taste enhancement cannot be treated as a commodity function interchangeable across glutamate salts, nucleotide enhancers, or amino acid derivatives. Monosodium glutamate is electrophysiologically and psychophysically distinct: alternative glutamate salts (potassium, calcium, ammonium, magnesium glutamate) introduce metallic or bitter off-tastes that reduce palatability in sensory panels, while monosodium aspartate has a detection threshold approximately 8.3-fold higher (0.10% vs. 0.012%), requiring substantially larger inclusion levels to achieve equivalent taste intensity . Nucleotide-based enhancers such as disodium inosinate (IMP) and disodium guanylate (GMP) lack standalone umami functionality at practical use levels and are economically viable only as synergistic co-enhancers with MSG, not as replacements — IMP and GMP are seldom used independently of glutamic acid due to both cost and limited efficacy in the absence of glutamate [1]. Furthermore, MSG's uniquely balanced profile of thermal stability under retort and canning conditions, high aqueous solubility, non-hygroscopicity, and the deepest global regulatory safety dossier (GRAS since 1959, JECFA ADI 'not specified') collectively create a barrier to simple one-for-one substitution that no single analog replicates [2].

Alternative Glutamate Salts
May introduce metallic or bitter off-tastes, reducing palatability in sensory panels.
Nucleotide-Only Systems
Disodium inosinate and guanylate lack standalone umami at practical concentrations.
Thermal Degradation of Nucleotides
IMP and GMP degrade substantially under canning; MSG remains intact for consistent flavor.

Quantitative Differentiation Evidence: Sodium 2-Amino-5-Hydroxy-5-Oxopentanoate vs. Closest Analogs and Alternatives


Umami Detection Threshold: MSG Exhibits the Lowest Threshold Among Amino-Acid-Based Flavor Enhancers, 8.3-Fold Lower Than Monosodium Aspartate

In standardized aqueous sensory panels, monosodium glutamate (MSG) exhibits a flavor detection threshold of 0.012% (w/v), equivalent to 6.25×10⁻⁴ mol/L [1]. This is 8.3-fold lower (i.e., more potent) than monosodium aspartate at 0.10%, 2.1-fold lower than disodium inosinate (IMP) at 0.025%, and approximately equivalent to disodium guanylate (GMP) at 0.0125% . Compared to unmodified L-glutamic acid (0.03%), MSG is 2.5-fold more potent as a taste stimulus, demonstrating that sodium counter-ion pairing with the glutamate anion optimizes receptor activation at lower concentrations . In practical formulation terms, achieving equivalent umami intensity with monosodium aspartate requires approximately 8.3 times the inclusion mass, substantially increasing ingredient cost, formulation bulk, and potential off-taste contributions .

Detection Threshold
Head-to-head
MSG 0.012% — 8.3× lower than monosodium aspartate (0.10%)
Supports lower inclusion rates for equivalent umami intensity.
Detection threshold; sensory panel context.
Umami taste threshold Sensory detection limit Flavor enhancer potency

Sodium Content Advantage: MSG Delivers 69% Less Sodium Per Unit Mass Than Sodium Chloride, Enabling 30–61% Recipe Sodium Reduction Without Palatability Loss

Analytical determination of sodium content reveals that MSG contains approximately 12% sodium by mass (5,300 mmol Na⁺/kg), compared to 39% sodium (16,600 mmol Na⁺/kg) for conventional table salt (NaCl) — a 69% reduction in sodium load per unit mass [1]. In consumer acceptance studies employing the 'Salt Flip' methodology across four savory better-for-you dishes (roasted vegetables, quinoa bowl, savory yogurt dip, pork cauliflower fried rice), MSG-enhanced reduced-salt recipes achieved sodium reductions of 30% to 61% compared to standard full-salt controls, while matching or exceeding consumer liking scores on the 9-point hedonic scale — in one dish (savory yogurt dip), the MSG recipe was liked significantly more (P < 0.05) than the full-salt standard [2]. The Hong Kong Centre for Food Safety independently confirms that MSG substitution can reduce total recipe sodium by 20–40% while maintaining food palatability [3]. Other glutamate salts (potassium, calcium) have been tested in low-salt soups but are reported to be less palatable than MSG, limiting their practical utility in sodium-reduction formulations [4].

Sodium Content
Head-to-head
MSG ~12% Na — 69% lower sodium per unit mass vs NaCl (39% Na)
Enables sodium reduction while matching consumer liking scores.
Consumer panel; 9-point hedonic scale, n=163.
Sodium reduction Salt substitution Public health formulation

Synergistic Amplification with 5′-Ribonucleotides: MSG-Nucleotide Combinations Yield 8.1× to 16× Umami Potency vs. MSG Alone and Enable 85–90% Reduction in MSG Usage

MSG exhibits a well-characterized multiplicative synergistic effect when combined with 5′-ribonucleotides (IMP and GMP) that is not observed with other amino acid salts. Quantitative sensory studies demonstrate that a mixture of 12% disodium guanylate (GMP) with 88% MSG produces flavor intensity equivalent to 8.1 times that of MSG alone . The pharmaceutical excipient database of China's NMPA reports that a 1:1 ratio of MSG to sodium 5′-inosinate (IMP) yields umami intensity up to 16 times that of MSG used singly [1]. In industrial practice, a blend of 2.5% IMP + 2.5% GMP + 95% MSG (totaling just 4.7–7 kg) can functionally replace 45 kg of straight MSG — an approximately 85–90% reduction in MSG mass requirement — with no detectable difference in product flavor profile [2]. The molecular basis involves 5′-ribonucleotide binding to the Venus flytrap domain of the T1R1/T1R3 umami receptor, which allosterically enhances glutamate binding affinity: GMP has been shown to decrease the detection threshold of glutamate by a factor of 27.3 [3]. This synergy is MSG-specific; alternative glutamate salts such as potassium or calcium glutamate show attenuated synergistic responses due to cation interference with the receptor binding pocket [4].

Nucleotide Synergy
Head-to-head
8.1× to 16× umami amplification; ~85–90% MSG reduction with I+G blend
Enables substantial MSG reduction when combined with nucleotides.
Synergy ratio context; blend optimization.
Umami synergy ratio Flavor potentiator combination Cost-optimized flavor formulation

Thermal Processing Stability: MSG Remains Intact Under Commercial Canning and Retort Conditions While IMP and GMP Degrade by Up to 50% or More Through Hydrolysis

In a definitive head-to-head thermal stability study under commercial canning conditions, MSG was found to be 'very stable' with negligible degradation, while both flavor nucleotides IMP and GMP underwent substantial hydrolysis, losing up to 50% or more of their original concentration depending on pH and processing duration [1]. The degradation pathway for IMP and GMP proceeds via phosphate hydrolysis to the corresponding nucleosides (inosine and guanosine), followed by base hydrolysis to hypoxanthine and guanine — compounds that contribute no umami taste and may introduce bitter off-notes [1]. IMP was more stable than GMP, with increased hydrolysis for both compounds observed at lower pH and longer canning times [1]. A separate study on the thermal sterilization stability of MSG and I+G (IMP+GMP 1:1 mixture) using HPLC confirmed differential degradation kinetics, reinforcing that MSG's structural integrity through thermal processing is superior [2]. Below approximately 120°C (standard retort and cooking temperatures), MSG is stable; degradation to pyroglutamic acid with concomitant loss of umami activity occurs only above 150–160°C under conditions of intramolecular dehydration, temperatures not encountered in conventional food processing [3].

Thermal Stability
Head-to-head
MSG: negligible degradation; IMP/GMP: up to ≥50% loss under canning
Ensures consistent umami through thermal processing.
Canning condition context; nucleotide hydrolysis pathway.
Thermal stability Canning tolerance Shelf-life reliability

Solubility and Palatability Superiority Among Glutamate Salts: MSG Is the Most Water-Soluble and Only Glutamate Salt Free of Metallic or Bitter Off-Tastes

Among the five principal glutamate salts evaluated by Ikeda in the foundational 1908 umami discovery work — sodium glutamate, potassium glutamate, calcium glutamate, ammonium glutamate, and magnesium glutamate — only the sodium salt (MSG) combined high aqueous solubility with the absence of objectionable metallic or bitter side-tastes [1]. Potassium glutamate and calcium diglutamate were described as eliciting detectable bitterness; calcium, ammonium, and magnesium glutamates each imparted a metallic taste attributed to the non-sodium cation [1]. MSG exhibits an aqueous solubility of 71.7% (w/w) at 20°C, corresponding to approximately 740 g/L at 25°C, classifying it as 'freely soluble' and enabling preparation of concentrated liquid seasoning bases and injection brines without precipitation or crystallization issues [2]. Detection threshold studies across five glutamate salts (sodium, potassium, ammonium, calcium diglutamate, magnesium diglutamate) in young subjects (mean age 25.58 years) demonstrated that all salts elicit umami taste, but sodium glutamate uniquely lacks the confounding sensory notes that reduce consumer acceptance of the alternatives [3]. Furthermore, MSG is non-hygroscopic under standard storage conditions — a critical property for dry blend and powdered seasoning applications where caking and flowability are procurement specifications [2]. Industrial food-grade MSG is commercially available at ≥99.0% purity (on dry basis) compliant with FCC and E621 standards, with assay values routinely reaching 99.55%, ensuring batch-to-batch formulation consistency [4].

Solubility & Palatability
Head-to-head
MSG: 71.7% solubility, no off-taste; alternative salts: metallic/bitter, lower solubility
Only glutamate salt meeting solubility, sensory neutrality, and non-hygroscopic criteria.
Among Ikeda's five salts; non-hygroscopic for dry blends.
Aqueous solubility Palatability profiling Glutamate salt selection

Regulatory Safety Benchmark: MSG Serves as the Reference Compound for the Group ADI Governing All Glutamate Salts (E620–E625) with the Deepest Global Safety Dossier

The EFSA Panel on Food Additives and Nutrient Sources (ANS) 2017 re-evaluation of all six glutamate food additives (E620–E625) established the group Acceptable Daily Intake (ADI) of 30 mg/kg body weight per day (expressed as glutamic acid) based specifically on a No Observed Adverse Effect Level (NOAEL) of 3,200 mg monosodium glutamate/kg bw/day identified in a neurodevelopmental toxicity study — MSG was the reference compound upon which the safety determination for the entire class rests [1]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assigned glutamic acid and its salts an ADI 'not specified' — the most favorable safety designation possible, indicating that no toxicological concerns arise from use as a food additive in accordance with good manufacturing practice [2]. The U.S. FDA has listed MSG as Generally Recognized As Safe (GRAS) since 1959 under 21 CFR 182.1, predating modern food additive approval frameworks [3]. Critically, potassium glutamate (E622) carries an independent clinical safety caution in pharmacopeia monographs: when used parenterally without co-administration of sodium glutamate, it poses a risk of hyperkalemia, contraindicating its use in patients with renal insufficiency or anuria — a restriction not applicable to MSG [4]. This asymmetric safety profile means that in formulations where consumer safety across all populations (including those with renal compromise) is a design requirement, MSG is the glutamate salt with the least-restricted regulatory and clinical safety status.

Regulatory Safety
Class-level
Group ADI based on MSG NOAEL (3,200 mg/kg); JECFA ADI 'not specified'; GRAS since 1959
MSG serves as reference compound for the entire E620–E625 class safety dossier.
K-glutamate carries hyperkalemia warning; MSG has no cation-specific restriction.
Food additive safety Regulatory compliance Toxicological reference standard

Optimal Deployment Scenarios for Sodium 2-Amino-5-Hydroxy-5-Oxopentanoate Based on Quantitative Differentiation Evidence


Sodium-Reduced Formulated Foods (Soups, Sauces, Bouillons, Savory Snacks): MSG as Primary Salt Reduction Tool

Leverage the 69% lower sodium content of MSG versus NaCl (12% vs. 39% Na by mass [1]) in combination with the Salt Flip methodology, which has demonstrated 30–61% total sodium reduction in complex savory dishes without loss of consumer acceptance [2]. In industrial practice, replacing one-third of added salt with MSG yields approximately 25% sodium reduction while maintaining or improving hedonic scores, making MSG a procurement-essential ingredient for meeting national sodium reduction targets and front-of-pack labeling thresholds in markets such as the EU, UK, and Australia/New Zealand.

Thermally Processed and Shelf-Stable Products (Canned Soups, Retort Meals, Sterilized Sauces): MSG as the Thermally Robust Umami Base

For products undergoing commercial sterilization, retorting, or extended hot-fill processing, MSG's demonstrated thermal stability — negligible degradation under canning conditions versus up to ≥50% loss for IMP and GMP [3] — makes it the only reliable umami source for ensuring consistent flavor delivery across the product's shelf life. Formulators should design flavor systems with MSG as the primary umami backbone, adding nucleotides only where the cost and stability trade-off is justified, and never as a standalone replacement for MSG in retorted products.

Cost-Optimized Industrial Seasoning Blends: MSG-Nucleotide Synergy for Maximum Umami Per Unit Cost

Capitalize on the synergistic amplification factor of 8.1× to 16× when MSG is combined with IMP and/or GMP [4] to design seasoning blends that achieve target umami intensity at the lowest possible per-kilogram ingredient cost. The industrial benchmark formulation — 95% MSG + 2.5% IMP + 2.5% GMP — replaces approximately 45 kg of straight MSG with just 4.7–7 kg of the blended system [5], reducing both ingredient expenditure and storage/logistics costs. Given that MSG bulk pricing (~$1–6/kg depending on grade and region [6]) is approximately 20–50× lower than I+G nucleotide blends (~$95–240/kg ), maximizing the MSG fraction while adding only the minimum nucleotide content needed for synergy is the economically rational procurement strategy.

Clear Beverages, Injection Brines, and High-Solubility Liquid Seasonings: MSG as the Only Glutamate Salt Without Solubility or Off-Taste Penalties

For applications requiring complete dissolution at high concentration without haze, precipitation, or undesirable sensory notes, MSG is uniquely qualified among glutamate salts: solubility of 71.7% at 20°C (~740 g/L [7]), 5% solution pH of 6.7–7.2, and absence of the metallic or bitter off-tastes that characterize potassium, calcium, ammonium, and magnesium glutamate salts [8]. No alternative glutamate salt simultaneously satisfies all three criteria of solubility, sensory neutrality, and cost-effectiveness, making MSG the sole viable option for clear liquid formulations.

Application
Selection Property
Validation Focus
Sodium-reduced foods
Low sodium content & palatability equivalence
Consumer hedonic parity & Na reduction compliance
Thermally processed products
Thermal stability & no degradation
Shelf-life flavor consistency
Cost-optimized seasoning blends
Nucleotide synergy amplification
Umami intensity per unit cost
Clear beverages & brines
High solubility & sensory neutrality
Clarity, pH, and off-taste absence
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